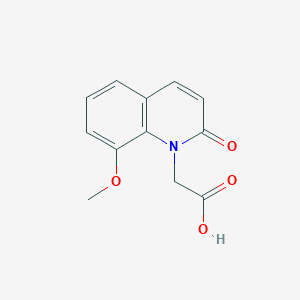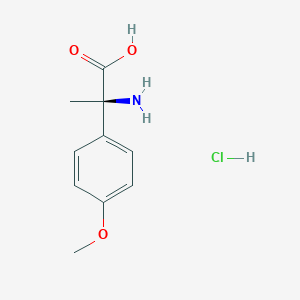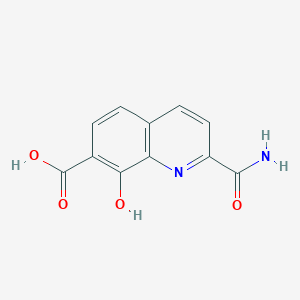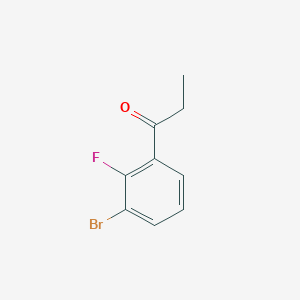
2-(3,4-Diethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-diethoxyphenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities. The presence of the diethoxyphenyl group enhances its chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)pyrrolidine typically involves the reaction of 3,4-diethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)pyrrolidine: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Dihydroxyphenyl)pyrrolidine: Contains hydroxy groups instead of ethoxy groups.
2-(3,4-Dimethylphenyl)pyrrolidine: Features methyl groups instead of ethoxy groups.
Uniqueness
2-(3,4-Diethoxyphenyl)pyrrolidine is unique due to the presence of the diethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-3-16-13-8-7-11(10-14(13)17-4-2)12-6-5-9-15-12/h7-8,10,12,15H,3-6,9H2,1-2H3 |
InChI Key |
VZRXOVZPEITVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CCCN2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)


![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)

![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)



